

Eutylone chemical structure and properties

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Compound of Interest		
Compound Name:	Eutylone	
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Eutylone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone of the phenethylamine class that has emerged as a significant psychoactive substance. Structurally related to MDMA, methylone, and pentylone, it primarily functions as a monoamine transporter inhibitor, exhibiting a complex pharmacological profile. This technical guide provides an indepth overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical methodologies for **eutylone**. All quantitative data are presented in structured tables, and key experimental protocols are detailed to support further research. Additionally, diagrams illustrating its mechanism of action and metabolic pathways are provided using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

Eutylone, also known as bk-EBDB, is a chiral compound, though it is most commonly available as a racemic mixture.[1] Its chemical structure features a phenethylamine core with a β -ketone group, a methylenedioxy ring, and an ethylamino group.[1][2]

Table 1: Chemical and Physical Properties of Eutylone



Property	Value	Reference(s)
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2- (ethylamino)butan-1-one	[1][3][4]
Molecular Formula	C13H17NO3	[1][2]
Molar Mass	235.28 g/mol	[1][2]
Appearance	Crystalline solid; white or off- white chunks, also found in tablets and capsules.	[1][2][3]
Melting Point	238–239°C (hydrochloride salt)	[5]
Solubility (Hydrochloride Salt)	Soluble in water, methanol, ethanol, DMF, and DMSO.	[1][5]

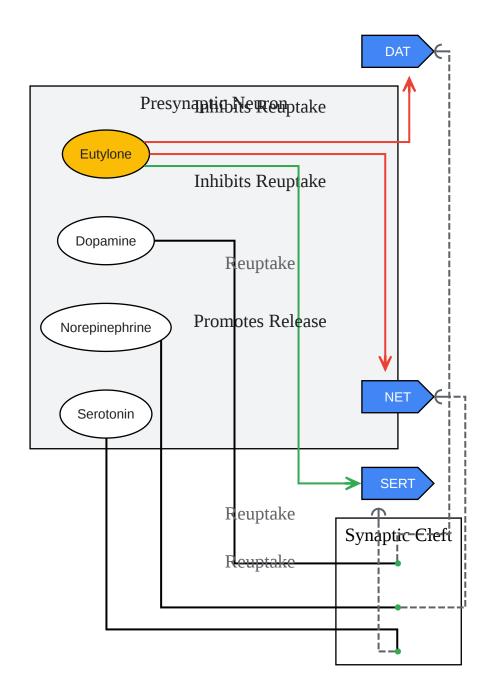
Pharmacology

Eutylone's psychoactive effects are primarily mediated by its interaction with monoamine transporters. It functions as a hybrid transporter ligand, acting as a reuptake inhibitor at the dopamine (DAT) and norepinephrine (NET) transporters, and as a substrate for release at the serotonin transporter (SERT).[6] This dual action contributes to its complex stimulant and empathogenic effects.

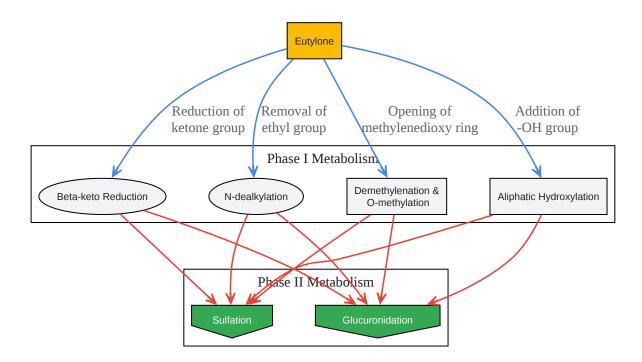
Mechanism of Action

Eutylone binds to DAT, NET, and SERT, inhibiting the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing neurotransmission.[2][7] Its potency is highest at DAT, followed by NET, and is significantly lower at SERT.[1]

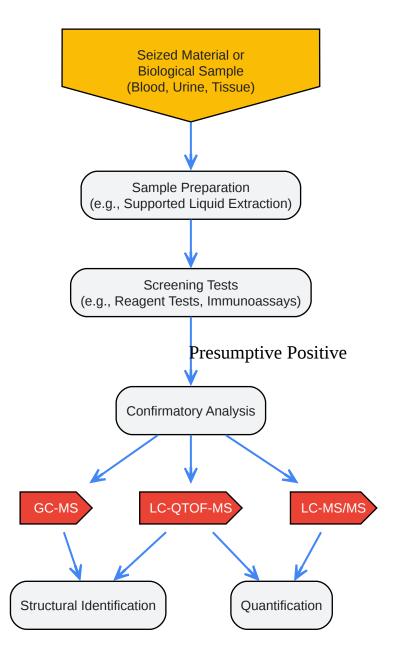












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